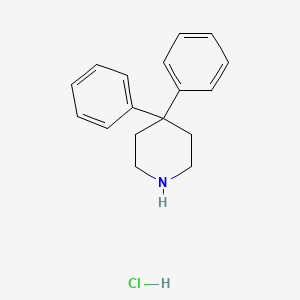

4,4-Diphenylpiperidine hydrochloride

Description

BenchChem offers high-quality 4,4-Diphenylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Diphenylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-diphenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16;/h1-10,18H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBVKKWTZYRNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213053 | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63675-71-8 | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Diphenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4,4-Diphenylpiperidine hydrochloride. This compound serves as a crucial building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2]

Introduction

4,4-Diphenylpiperidine hydrochloride is a derivative of piperidine featuring two phenyl groups substituted at the 4-position of the piperidine ring. Its structural motif is found in a variety of pharmacologically active compounds, including analgesics, antipsychotics, and agents for neuroscience research.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in research and formulation.[1] This guide details a plausible synthetic route, comprehensive characterization data, and explores the potential signaling pathways influenced by this class of compounds.

Synthesis of 4,4-Diphenylpiperidine Hydrochloride

The synthesis of 4,4-Diphenylpiperidine hydrochloride can be achieved through a multi-step process. A common and effective strategy involves the use of a Grignard reaction on a piperidone precursor, followed by hydrochlorination. The following protocol is a representative synthetic route compiled from established chemical principles for the formation of analogous 4,4-disubstituted piperidines.

Synthetic Workflow

Caption: Synthetic workflow for 4,4-Diphenylpiperidine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

-

In a dried three-necked flask under a nitrogen atmosphere, a solution of 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of phenylmagnesium bromide (typically 1.1 to 1.5 equivalents) in THF is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

This intermediate is then subjected to dehydration, for example, by heating with a catalytic amount of a strong acid (like p-toluenesulfonic acid) in a suitable solvent (like toluene) with a Dean-Stark apparatus to remove water, to afford 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.

Step 2: Synthesis of 1-Benzyl-4,4-diphenylpiperidine

-

The crude 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in an anhydrous solvent like THF or diethyl ether under a nitrogen atmosphere.

-

A second equivalent of phenylmagnesium bromide is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred at room temperature or heated under reflux to drive the reaction to completion.

-

Work-up is performed similarly to Step 1 by quenching with saturated ammonium chloride solution, followed by extraction, washing, drying, and solvent evaporation to give crude 1-benzyl-4,4-diphenylpiperidine.

Step 3: Synthesis of 4,4-Diphenylpiperidine (Deprotection)

-

The crude 1-benzyl-4,4-diphenylpiperidine is dissolved in a suitable solvent such as methanol or ethanol.

-

A catalytic amount of palladium on charcoal (Pd/C, typically 10 mol%) is added to the solution.

-

The mixture is subjected to hydrogenolysis by stirring under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield 4,4-diphenylpiperidine as the free base.

Step 4: Synthesis of 4,4-Diphenylpiperidine Hydrochloride

-

The obtained 4,4-diphenylpiperidine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 4,4-Diphenylpiperidine hydrochloride as a solid.[3]

Characterization Data

The structural confirmation and purity of the synthesized 4,4-Diphenylpiperidine hydrochloride are established through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀ClN | [4] |

| Molecular Weight | 273.8 g/mol | [4] |

| Appearance | White to pale brown/tan solid | [1] |

| Melting Point | > 300 °C (decomposes) | [1] |

| CAS Number | 63675-71-8 | [1][4] |

| PubChem CID | 3047504 | [4] |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~3.10-3.30 | m | 4H | Piperidine protons (C2-H, C6-H) |

| ~2.20-2.40 | m | 4H | Piperidine protons (C3-H, C5-H) |

| ~9.0 (broad) | s | 1H | N-H (as hydrochloride) |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary aromatic carbons |

| ~128 | Aromatic CH carbons |

| ~126 | Aromatic CH carbons |

| ~45 | Piperidine carbons (C2, C6) |

| ~44 | Quaternary piperidine carbon (C4) |

| ~35 | Piperidine carbons (C3, C5) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3020 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~2700-2400 (broad) | N-H⁺ stretch (amine salt) |

| ~1600, 1490, 1450 | Aromatic C=C stretch |

| ~750, 700 | C-H out-of-plane bend (mono-substituted benzene) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 237 | [M-HCl]⁺, molecular ion of the free base |

| 236 | [M-HCl-H]⁺ |

| 167 | [C₁₃H₉]⁺, Fluorenyl cation (rearrangement) |

| 91 | [C₇H₇]⁺, Tropylium ion |

Biological Activity and Signaling Pathways

Derivatives of 4,4-diphenylpiperidine have been investigated for their interactions with various components of the central nervous system, suggesting their potential as scaffolds for the development of novel therapeutics.

Putative Signaling Pathway Interactions

The pharmacological effects of 4,4-diphenylpiperidine derivatives are often attributed to their interaction with key neurotransmitter systems. These compounds have been shown to bind to both opioid and dopamine receptors, suggesting a complex mechanism of action that can modulate multiple signaling cascades.[5][6]

Caption: Putative signaling pathways modulated by 4,4-diphenylpiperidine derivatives.

Pharmacological Profile

-

Opioid Receptor Activity: Many 4-phenylpiperidine derivatives exhibit activity at opioid receptors, particularly the mu-opioid receptor.[6] This interaction is a key factor in their analgesic properties.

-

Dopamine Receptor Activity: Several 4,4-diphenylpiperidine analogs have been identified as ligands for dopamine receptors, especially the D2 subtype.[5] This activity is linked to their potential antipsychotic and antiparkinsonian effects.[7]

-

Neurotransmitter Reuptake Inhibition: Some derivatives have been shown to inhibit the reuptake of neurotransmitters like dopamine, which can contribute to their psychostimulant or antidepressant-like effects.[8]

Conclusion

4,4-Diphenylpiperidine hydrochloride is a valuable synthetic intermediate with a rich pharmacological profile. The synthetic route outlined in this guide provides a reliable method for its preparation. The comprehensive characterization data serves as a crucial reference for quality control and further research. The diverse biological activities associated with its derivatives highlight the potential of the 4,4-diphenylpiperidine scaffold in the discovery of new drugs for a range of neurological and psychiatric disorders. Further exploration of structure-activity relationships within this class of compounds is warranted to develop more selective and potent therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 4. 4,4-Diphenylpiperidine hydrochloride | C17H20ClN | CID 3047504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diphenylpyraline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Diphenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenylpiperidine hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of analgesics and psychoactive medications.[1] Its physicochemical properties are fundamental to understanding its behavior in biological systems and for the development of robust synthetic and formulation protocols. This guide provides a detailed overview of the known physicochemical properties of 4,4-Diphenylpiperidine hydrochloride, outlines standard experimental methodologies for their determination, and presents a generalized synthetic workflow.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N·HCl | [1] |

| Molecular Weight | 273.81 g/mol | [1][2] |

| Appearance | White to pale brown/tan solid | [1] |

| Melting Point | > 300 °C (with decomposition) | [1] |

| Solubility (Aqueous) | Described as soluble, but quantitative data is not available. | [1] |

| pKa | Not experimentally determined in available literature. | |

| logP | Not experimentally determined in available literature. |

Experimental Protocols for Physicochemical Property Determination

The following sections describe detailed methodologies for the experimental determination of the key physicochemical properties of piperidine-based compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[1] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered 4,4-Diphenylpiperidine hydrochloride is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption and bioavailability. The hydrochloride salt form of a compound generally enhances its aqueous solubility.

Methodology: Shake-Flask Method

-

Solution Preparation: An excess amount of 4,4-Diphenylpiperidine hydrochloride is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL or g/L).

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a piperidine derivative, the pKa refers to the acidity of its conjugate acid. This value is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of 4,4-Diphenylpiperidine hydrochloride is dissolved in a known volume of water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

logP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of 4,4-Diphenylpiperidine hydrochloride is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthetic Workflow and Biological Context

4,4-Diphenylpiperidine and its derivatives are important scaffolds in medicinal chemistry. They are often synthesized through multi-step processes. Below is a generalized workflow for the synthesis of a 4,4-disubstituted piperidine, which is relevant to the production of 4,4-Diphenylpiperidine hydrochloride.

This compound serves as a crucial building block for various biologically active molecules. Its derivatives have been investigated for their affinity towards dopamine transporters and sigma receptors, which are important targets in the central nervous system for the treatment of various neurological and psychiatric disorders.[3][4] The diphenylpiperidine moiety is a recognized pharmacophore that can be modified to modulate receptor binding affinity and selectivity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4-Diphenylpiperidine hydrochloride | C17H20ClN | CID 3047504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Diphenylpiperidine Hydrochloride (CAS: 63675-71-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylpiperidine hydrochloride, with the CAS number 63675-71-8, is a piperidine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid diphenylpiperidine core is a key pharmacophore in medicinal chemistry, particularly in the development of centrally acting agents such as analgesics and psychoactive drugs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known pharmacological context of 4,4-Diphenylpiperidine hydrochloride, intended to support research and development endeavors in the pharmaceutical sciences.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4,4-Diphenylpiperidine hydrochloride is fundamental for its application in synthesis and formulation. Key data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63675-71-8 | N/A |

| Molecular Formula | C₁₇H₂₀ClN | N/A |

| Molecular Weight | 273.80 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Data not available | N/A |

| Purity | ≥95% (commercially available) | N/A |

Synthesis

Caption: A potential synthetic workflow for 4,4-Diphenylpiperidine hydrochloride.

Experimental Protocol: A General Approach to Friedel-Crafts Alkylation and Subsequent Reduction

This is a generalized protocol and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 4,4-Diphenylpiperidin-4-ol

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or excess benzene) under an inert atmosphere (e.g., nitrogen), add Piperidin-4-one hydrochloride portion-wise at a controlled temperature (typically 0-5 °C).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of ice-water.

-

The aqueous layer is basified with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 4,4-Diphenylpiperidin-4-ol.

Step 2: Reduction to 4,4-Diphenylpiperidine

-

The crude 4,4-Diphenylpiperidin-4-ol is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon) is added to the solution.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere (at a suitable pressure) until the reaction is complete (monitored by TLC or GC-MS).

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 4,4-Diphenylpiperidine.

Step 3: Formation of the Hydrochloride Salt

-

The crude 4,4-Diphenylpiperidine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

-

The resulting precipitate of 4,4-Diphenylpiperidine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data

Pharmacological Context and Mechanism of Action

4,4-Diphenylpiperidine serves as a scaffold for numerous centrally active agents. While specific pharmacological data for the parent hydrochloride salt is limited, the activity of its derivatives provides insight into its potential as a pharmacophore.

Derivatives of 4,4-diphenylpiperidine have been investigated for their affinity and activity at various G-protein coupled receptors (GPCRs), including:

-

Dopamine Receptors (D₂-like): The 4,4-diphenylpiperidine moiety is a recognized pharmacophore for D₂ receptor antagonists and partial agonists.

-

Serotonin Receptors (5-HT): Certain derivatives exhibit affinity for various serotonin receptor subtypes.

-

Opioid Receptors (μ, δ, κ): The rigid structure of the diphenylpiperidine core is found in some opioid receptor modulators.

The general mechanism of action for these derivatives involves competitive binding to the orthosteric or allosteric sites of these receptors, thereby modulating downstream signaling pathways.

Caption: A generalized signaling pathway for GPCR-targeting drugs.

Experimental Protocols for Pharmacological Evaluation

To assess the pharmacological profile of 4,4-Diphenylpiperidine hydrochloride or its derivatives, standard in vitro assays are employed.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

A suitable radioligand for the target receptor.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Test compound (4,4-Diphenylpiperidine hydrochloride).

-

Non-specific binding control (a high concentration of a known ligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and cocktail.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

4,4-Diphenylpiperidine hydrochloride is a valuable chemical entity for medicinal chemists and pharmacologists. Its rigid diphenylpiperidine core provides a versatile scaffold for the design and synthesis of novel ligands targeting various CNS receptors. While detailed pharmacological and spectroscopic data for the parent compound are not extensively documented in the public domain, the information provided in this guide serves as a foundational resource for researchers. Further investigation into the specific properties and activities of this compound is warranted to fully exploit its potential in drug discovery and development.

An In-depth Technical Guide to 4,4-Diphenylpiperidine Hydrochloride as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylpiperidine hydrochloride is a versatile heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a wide range of organic molecules, most notably active pharmaceutical ingredients (APIs). Its rigid diphenylpiperidine core structure is a key pharmacophore in various drugs, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 4,4-diphenylpiperidine hydrochloride as a pivotal building block in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4-diphenylpiperidine hydrochloride is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 63675-71-8 | [1] |

| Molecular Formula | C₁₇H₁₉N·HCl | [1] |

| Molecular Weight | 273.81 g/mol | [1] |

| Appearance | White to pale brown/tan solid | [1] |

| Melting Point | > 300 °C (decomposes) | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of 4,4-Diphenylpiperidine Hydrochloride

The synthesis of 4,4-diphenylpiperidine hydrochloride is a multi-step process that typically begins with the preparation of diphenylacetonitrile. The following represents a common synthetic pathway.

Logical Flow of Synthesis

References

The Multifaceted Biological Activities of 4,4-Diphenylpiperidine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse class of derivatives with significant biological activities. These compounds have garnered considerable attention for their potent and often selective interactions with a range of neurological targets. This technical guide provides an in-depth overview of the biological activities of 4,4-diphenylpiperidine hydrochloride derivatives, with a focus on their interactions with opioid receptors, dopamine receptors, and monoamine transporters. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience and pharmacology.

Introduction

4,4-Diphenylpiperidine hydrochloride derivatives represent a class of synthetic compounds that have been extensively explored for their therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. The rigid diphenylpiperidine core provides a unique three-dimensional structure that allows for specific interactions with various G-protein coupled receptors (GPCRs) and transporters. This has led to the development of potent analgesics, antipsychotics, and antidepressants. This guide will systematically explore the key biological targets of these derivatives and the functional consequences of their interactions.

Key Biological Targets and Pharmacological Activities

The biological activities of 4,4-diphenylpiperidine hydrochloride derivatives are primarily attributed to their interactions with the following key targets:

-

Opioid Receptors (μ and δ): Many derivatives exhibit high affinity for mu (μ) and delta (δ) opioid receptors, acting as either agonists or antagonists. This interaction is central to their analgesic properties.

-

Dopamine D2 Receptors: A significant number of these compounds display antagonist or modulatory activity at the dopamine D2 receptor, making them relevant for the treatment of psychosis and as "dopaminergic stabilizers."

-

Monoamine Transporters (DAT, NET, SERT): Inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is another important mechanism of action, underpinning their potential as antidepressants and for treating other mood disorders.

Opioid Receptor Modulation

4,4-Diphenylpiperidine derivatives have been a cornerstone in the development of synthetic opioids. Their interaction with μ- and δ-opioid receptors can produce potent analgesia. The binding affinity and functional activity of these compounds can be finely tuned through structural modifications.

Table 1: Opioid Receptor Binding Affinities of Selected 4-Phenylpiperidine and Related Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Morphine | MOR | 6.3 | [1] |

| Morphine | DOR | 171 | [1] |

| Analog 4 | MOR | < 1.0 | [1] |

| Analog 4 | DOR | 10.1 | [1] |

| Analog 5 | MOR | 0.96 | [1] |

| Analog 5 | DOR | 10.9 | [1] |

| Analog 9 | MOR | 0.29 | [1] |

| Analog 9 | DOR | 6.6 | [1] |

Dopamine D2 Receptor Antagonism and Stabilization

Certain 4-phenylpiperidine derivatives, such as pridopidine, act as dopaminergic stabilizers. These compounds exhibit state-dependent effects, antagonizing hyperdopaminergic states while having minimal effect or even enhancing motor activity in normodopaminergic or hypodopaminergic conditions. This unique profile is attributed to their low-affinity, fast-dissociation kinetics at the D2 receptor.

Table 2: Dopamine D2 Receptor and Transporter Affinities of Selected 4-Phenylpiperidine Derivatives

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |

| Pridopidine (ACR16) | D2 Receptor | >1000 | - | |

| (-)-OSU6162 | D2 Receptor | 447 | - | |

| Analog 5a (R = F) | DAT | - | 17.2 | [2] |

| Analog 11b (R = NO2) | DAT | - | 16.4 | [2] |

| Analog 13b | DAT | - | 13.8 | [2] |

Monoamine Transporter Inhibition

Derivatives of 4,4-diphenylpiperidine have been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, making them potential candidates for the treatment of depression and other psychiatric disorders. The selectivity for each transporter can be modulated by altering the substituents on the piperidine ring and the phenyl groups.

Table 3: Monoamine Transporter Inhibition Constants for Selected Piperidine Derivatives

| Compound | Transporter | Inhibition Constant (Ki, nM) | Reference |

| Analog '8090 | SERT | 14 | [3] |

| Analog '8219 | SERT | 3 | [3] |

| Analog '8090 | DAT | 6600 | [3] |

| Analog '8219 | DAT | 7000 | [3] |

| Analog '8090 | NET | 10000 | [3] |

| Analog '8219 | NET | 3500 | [3] |

| (+)-cis-5b | NET | <10 | [4] |

Experimental Protocols

Synthesis of 4,4-Diphenylpiperidine Hydrochloride

The synthesis of 4,4-diphenylpiperidine hydrochloride can be achieved through various synthetic routes. A common approach involves the reaction of piperidin-4-one with a Grignard reagent, followed by dehydration and reduction, and finally salt formation.

Step 1: Synthesis of 4,4-diphenylpiperidin-4-ol

-

To a solution of phenylmagnesium bromide (2.2 equivalents) in anhydrous diethyl ether, add a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4,4-diphenylpiperidin-4-ol.

Step 2: Dehydration and Debenzylation

-

Treat the alcohol from Step 1 with a strong acid, such as concentrated sulfuric acid, at an elevated temperature to facilitate dehydration to the corresponding alkene.

-

The benzyl protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield 4,4-diphenyl-1,2,3,6-tetrahydropyridine.

Step 3: Reduction and Salt Formation

-

Reduce the double bond of the tetrahydropyridine derivative from Step 2 using a reducing agent such as sodium borohydride in a suitable solvent like methanol to obtain 4,4-diphenylpiperidine.

-

Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or ethanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, to precipitate 4,4-diphenylpiperidine hydrochloride.

-

Filter the precipitate, wash with cold solvent, and dry under vacuum.

Caption: Synthetic workflow for 4,4-diphenylpiperidine hydrochloride.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for opioid receptors.

Materials:

-

Receptor source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-DAMGO (for μ-opioid receptor) or [³H]-DPDPE (for δ-opioid receptor).

-

Test compound: 4,4-Diphenylpiperidine hydrochloride derivative.

-

Non-specific binding control: Naloxone at a high concentration (e.g., 10 μM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus: Cell harvester with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand receptor binding assay.

Dopamine Transporter (DAT) Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of dopamine uptake by a test compound.

Materials:

-

Cells: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells).

-

Radiolabeled substrate: [³H]-Dopamine.

-

Test compound: 4,4-Diphenylpiperidine hydrochloride derivative.

-

Reference inhibitor: A known DAT inhibitor (e.g., GBR 12909) for determining non-specific uptake.

-

Assay buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

-

Lysis buffer: 1% SDS solution.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate the DAT-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C.

-

Uptake Initiation: Initiate dopamine uptake by adding [³H]-Dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Calculate specific uptake: Total uptake (in the absence of inhibitor) - Non-specific uptake (in the presence of a high concentration of reference inhibitor).

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value for the inhibition of dopamine uptake.

-

Caption: Workflow for a dopamine transporter uptake assay.

Signaling Pathways

Opioid Receptor Signaling

Opioid receptors, including the μ- and δ-subtypes, are G-protein coupled receptors that primarily couple to inhibitory G-proteins (Gi/o).

Caption: Opioid receptor signaling pathway.

Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane. Both of these actions contribute to the overall inhibitory effect on neuronal excitability, which underlies the analgesic effects of opioid agonists.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are also coupled to inhibitory G-proteins (Gi/o).

Caption: Dopamine D2 receptor signaling pathway.

When an agonist like dopamine binds to the D2 receptor, it activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. 4,4-Diphenylpiperidine derivatives that act as D2 antagonists block the binding of dopamine, thereby preventing this inhibitory signaling cascade. This can lead to a normalization of dopaminergic neurotransmission in conditions of dopamine hyperactivity, which is the basis for their antipsychotic effects.

Conclusion

4,4-Diphenylpiperidine hydrochloride derivatives constitute a versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their ability to selectively modulate key neurological targets, including opioid receptors, dopamine receptors, and monoamine transporters, has led to the development of important therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of these derivatives will lead to the discovery of novel and improved therapies for a range of CNS disorders.

References

- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4-Diphenylpiperidine Hydrochloride: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenylpiperidine hydrochloride is a synthetic compound that serves as a foundational scaffold in medicinal chemistry, particularly in the development of centrally acting agents. While comprehensive pharmacological data for this specific molecule is not extensively detailed in publicly accessible literature, analysis of its structural analogs and derivatives provides significant insights into its likely mechanism of action. This technical guide synthesizes the available information to propose a primary mechanism centered on the modulation of opioid and monoamine transporter systems. This document provides a framework for understanding its potential pharmacological profile, complete with detailed experimental protocols for its characterization and visual representations of the implicated signaling pathways.

Introduction

The piperidine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS). The 4,4-diphenylpiperidine moiety, in particular, is a key structural feature in compounds developed for analgesia and neuropsychiatric disorders.[1] 4,4-Diphenylpiperidine hydrochloride, as the parent compound of this series, is a critical starting point for understanding the structure-activity relationships (SAR) that govern the pharmacological effects of its more complex derivatives. This whitepaper aims to provide an in-depth technical overview of the putative mechanism of action of 4,4-Diphenylpiperidine hydrochloride, drawing upon data from related compounds to build a scientifically grounded hypothesis.

Proposed Mechanism of Action

Based on the pharmacological evaluation of its N-substituted derivatives, 4,4-Diphenylpiperidine hydrochloride is hypothesized to exert its primary effects through interaction with two major classes of proteins: opioid receptors and monoamine transporters .

A key study on 1-substituted-4,4-diphenylpiperidines revealed that while these compounds exhibit relatively non-specific binding to dopamine, serotonin, and GABA/benzodiazepine receptors, they show potentially pharmacologically relevant binding to mu (µ)- and delta (δ)-opioid receptors . The same study also indicated significant inhibitory effects on the uptake of the biogenic amines norepinephrine (NE) and serotonin (5-HT) via their respective transporters.[1]

Opioid Receptor Modulation

The interaction with µ- and δ-opioid receptors suggests a potential for modulating analgesic and other opioid-mediated pathways. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to a decrease in neuronal excitability.

Monoamine Transporter Inhibition

The inhibition of norepinephrine and serotonin transporters (NET and SERT, respectively) would lead to an increase in the synaptic concentration of these neurotransmitters. This mechanism is the hallmark of many antidepressant and anxiolytic drugs. The dual-action on both NET and SERT is a common feature of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Quantitative Pharmacological Profile

Table 1: Opioid Receptor Binding Affinities

| Receptor Subtype | Radioligand | Ki (nM) | Source Tissue/Cell Line |

| Mu (µ) | [³H]-DAMGO | Data not available | e.g., HEK293 cells expressing human µ-opioid receptor |

| Delta (δ) | [³H]-Naltrindole | Data not available | e.g., CHO cells expressing human δ-opioid receptor |

| Kappa (κ) | [³H]-U69,593 | Data not available | e.g., Guinea pig brain membranes |

Note: Ki is the inhibition constant, representing the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. Lower values indicate higher affinity.

Table 2: Monoamine Transporter Inhibition

| Transporter | Substrate | IC50 (nM) | Source |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Data not available | e.g., Rat cortical synaptosomes |

| Serotonin Transporter (SERT) | [³H]-Citalopram | Data not available | e.g., Rat brain synaptosomes |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Data not available | e.g., Rat striatal synaptosomes |

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the transporter's uptake activity. Lower values indicate higher potency.

Signaling Pathways and Visualizations

To visually represent the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways.

Opioid Receptor Signaling

Activation of µ- and δ-opioid receptors by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate downstream effectors to reduce neuronal excitability.

References

An In-depth Technical Guide to Early-Stage Research on 4,4-Diphenylpiperidine Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. Analogs of 4,4-diphenylpiperidine hydrochloride have garnered significant attention for their potent and varied effects on the central nervous system (CNS). This technical guide provides an in-depth overview of early-stage research on these analogs, focusing on their synthesis, pharmacological activity, and the experimental methodologies used for their evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile and Quantitative Data

4,4-Diphenylpiperidine analogs have been primarily investigated as modulators of opioid, dopamine, and neurokinin receptors. The following tables summarize the quantitative data on the binding affinities and functional activities of representative analogs.

Table 1: Opioid Receptor Binding Affinities of 4,4-Diphenylpiperidine Analogs

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |

| Fentanyl | 0.34 | 18.7 | 2560 | [1] |

| Sufentanil | 0.019 | 15.3 | 750 | [1] |

| Carfentanil | 0.034 | 2270 | 1810 | [2] |

| Lofentanil | 0.066 | 4.4 | 4.3 | [2] |

| Remifentanil | 1.1 | 42.1 | 340 | [1] |

Table 2: Dopamine Receptor Binding Affinities of 4,4-Diphenylpiperidine Analogs

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |

| Haloperidol | 1.5 | 0.7 | 5.0 | [3] |

| N-methylspiperone | 0.03 | 0.1 | 0.2 | [4] |

| Benperidol | 0.1 | 0.3 | 1.2 | [5] |

| Pridopidine (ACR16) | 7521 | 17550 | - | [6] |

| Compound 12b | 40 | 0.3 | - | [7] |

| Compound 12c | 53 | 0.9 | - | [7] |

| Compound 12e | 45 | 0.5 | - | [7] |

| Compound 12g | 48 | 0.4 | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are generalized protocols for key experiments cited in the research of 4,4-diphenylpiperidine analogs.

Protocol 1: Radioligand Binding Assay for Opioid and Dopamine Receptors

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human opioid (μ, δ, or κ) or dopamine (D2, D3, or D4) receptor.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]Spiperone for D2).

-

Test Compounds: 4,4-Diphenylpiperidine analogs dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled known ligand (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

Protocol 2: cAMP Accumulation Assay for Gαi/o-Coupled Receptors (e.g., D2 Dopamine Receptor)

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gαi/o-coupled receptors.[9][10][11]

1. Materials and Reagents:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the Gαi/o-coupled receptor of interest (e.g., human D2 dopamine receptor).

-

Cell Culture Medium.

-

Forskolin: An adenylyl cyclase activator.

-

IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.

-

Test Compounds.

-

cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based).

2. Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing IBMX.

-

Pre-incubate the cells for a short period.

-

Add the test compounds at various concentrations, followed by the addition of forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) or the IC₅₀ value (for antagonists) using non-linear regression.

Protocol 3: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay directly measures the activation of G-proteins following receptor stimulation.[12][13]

1. Materials and Reagents:

-

Receptor Source: Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

-

GDP (Guanosine Diphosphate).

-

Test Compounds (Agonists).

-

Assay Buffer: Typically containing Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

In a 96-well plate, add the cell membrane preparation, GDP, and the test compound at various concentrations.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Emax (maximal stimulation) values from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

The pharmacological effects of 4,4-diphenylpiperidine analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades is essential for elucidating their mechanism of action.

Signaling Pathway Diagrams (Graphviz)

Caption: Opioid receptor signaling cascade.

Caption: Dopamine D2 receptor signaling pathway.

Caption: Neurokinin-1 (NK1) receptor signaling.

Experimental Workflow Diagram (Graphviz)

Caption: Experimental workflow for screening.

Synthesis of 4,4-Diphenylpiperidine Analogs

The synthesis of 4,4-diphenylpiperidine analogs often involves multi-step reaction sequences. A common strategy involves the construction of the piperidine ring followed by functionalization at the 1- and 4-positions.

One general approach starts with the Dieckmann condensation of a diester to form a cyclic β-keto ester, which can then be converted to the desired piperidine core. Another common method is the Mannich reaction, which can be used to construct the piperidine ring in a single step from an aldehyde, an amine, and a compound with an active hydrogen.[14]

A specific example for the synthesis of 4-aryl-4-acyl piperidine derivatives involves the use of indium metal in a novel process starting from commercially available 4-phenylpyridine.[15] The process includes the formation of a 1,4-diacyl-4-phenyl-1,4-dihydropyridine intermediate, followed by hydrogenation to yield the final piperidine product.

Conclusion

The 4,4-diphenylpiperidine scaffold remains a highly valuable template in the design of novel CNS-active agents. This technical guide has provided a comprehensive overview of the early-stage research on its analogs, including quantitative pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. This information is intended to facilitate further research and development in this promising area of medicinal chemistry. The diverse pharmacology of these compounds, targeting opioid, dopamine, and other receptors, underscores their potential for the development of new therapeutics for a range of neurological and psychiatric disorders. Future research will likely focus on the development of analogs with improved selectivity and favorable pharmacokinetic profiles to minimize off-target effects and enhance therapeutic efficacy.

References

- 1. zenodo.org [zenodo.org]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. innoprot.com [innoprot.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. mdpi.com [mdpi.com]

- 15. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

The Medicinal Chemistry of 4,4-Diphenylpiperidine Hydrochloride: A Core Scaffold for CNS-Targeting Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of centrally acting therapeutic agents. Its rigid framework allows for precise orientation of functional groups, facilitating interactions with various G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS). This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of 4,4-diphenylpiperidine hydrochloride and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Synthesis of 4,4-Diphenylpiperidine Hydrochloride

The synthesis of 4,4-diphenylpiperidine hydrochloride is a multi-step process that begins with the formation of a key intermediate, 4,4-diphenyl-4-piperidol. This is followed by dehydration and subsequent reduction of the resulting tetrahydropyridine.

Experimental Protocol: Synthesis of 4,4-Diphenylpiperidine Hydrochloride

Step 1: Synthesis of 4,4-Diphenyl-4-piperidol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place magnesium turnings and anhydrous diethyl ether.

-

Grignard Reagent Formation: Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. After the initial exothermic reaction subsides, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Addition of 4-Piperidone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve N-benzyl-4-piperidone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

-

Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4,4-diphenyl-4-piperidol.

-

Debenzylation: Dissolve the N-benzyl-4,4-diphenyl-4-piperidol in a suitable solvent such as ethanol. Add a palladium on carbon catalyst (10% Pd/C) and subject the mixture to catalytic hydrogenation under a hydrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4,4-diphenyl-4-piperidol.

Step 2: Dehydration of 4,4-Diphenyl-4-piperidol

-

Reaction Setup: Place the 4,4-diphenyl-4-piperidol in a round-bottom flask and dissolve it in a suitable acidic medium, such as a mixture of acetic acid and sulfuric acid.

-

Dehydration: Heat the reaction mixture to reflux for several hours. The acidic conditions will promote the elimination of a water molecule, leading to the formation of 4,4-diphenyl-1,2,3,6-tetrahydropyridine.

-

Work-up: Cool the reaction mixture and pour it onto ice. Neutralize the solution with a base, such as sodium hydroxide, and extract the product with an organic solvent like diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Catalytic Hydrogenation of 4,4-Diphenyl-1,2,3,6-tetrahydropyridine

-

Reaction Setup: Dissolve the 4,4-diphenyl-1,2,3,6-tetrahydropyridine in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Isolation of the Free Base: Filter the reaction mixture to remove the catalyst and concentrate the solvent to obtain 4,4-diphenylpiperidine as the free base.

Step 4: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the 4,4-diphenylpiperidine free base in a suitable solvent, such as diethyl ether or isopropanol.

-

Precipitation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl), until precipitation is complete.

-

Isolation and Purification: Collect the precipitated 4,4-diphenylpiperidine hydrochloride by filtration, wash with cold solvent, and dry under vacuum. The product can be further purified by recrystallization.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 4,4-diphenylpiperidine exhibit a broad range of pharmacological activities, primarily through their interactions with opioid, dopamine, and histamine receptors. The following tables summarize the in vitro binding affinities of various 4,4-diphenylpiperidine analogs.

Opioid Receptor Binding Affinities

| Compound | R1 | R2 | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |

| Fentanyl | -CH2CH2-Phenyl | -C(O)CH2CH3 | 1.1 | 14 | 1600 | [1] |

| Sufentanil | -CH2CH2-Thienyl | -C(O)CH2CH3 | 0.018 | 18 | 1.1 | [1] |

| Alfentanil | -CH2CH2-N(Et)C(O)N- | -C(O)CH3 | 1.1 | 1300 | 4400 | [1] |

| Remifentanil | -CH2CH2COOCH3 | -C(O)CH2CH3 | 1.4 | 41 | 380 | [1] |

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Affinities

| Compound | Modification | DAT (IC50, nM) | SERT (IC50, nM) | DAT/SERT Selectivity | Reference |

| GBR 12909 | Piperazine analog | 14 | 85 | 6.1 | [2] |

| Analog 9 | 4-[2-(diphenylmethoxy)ethyl]-1-(3-(4'-fluorophenyl)propyl)piperidine | 6.6 | 223 | 33.8 | [2] |

| Analog 19a | 4-(2-((2-thienyl)phenylmethoxy)ethyl)-1-(3-phenylpropyl)piperidine | 6.0 | 180 | 30.0 | [2] |

Histamine H1 Receptor Binding Affinities

| Compound | Ki (nM) | Reference |

| Diphenhydramine | 1.3 | [3] |

| Cetirizine | 2.5 | [3] |

| Loratadine | 4.0 | [3] |

| Azelastine | 1.1 | [3] |

Experimental Protocols for Biological Assays

Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is a representative method for determining the binding affinity of a test compound for opioid receptors.

-

Materials:

-

Cell membranes expressing the human µ, δ, or κ-opioid receptor.

-

Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U-69,593 for κ).

-

Test compounds (4,4-diphenylpiperidine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

The therapeutic and adverse effects of 4,4-diphenylpiperidine derivatives are mediated through complex intracellular signaling cascades initiated by their interaction with specific receptors.

Opioid Receptor Signaling

Opioid receptors are Gi/o-coupled GPCRs. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Opioid receptor signaling pathway.

Dopamine Receptor D2 Signaling

Dopamine D2 receptors are also Gi/o-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels and modulating neuronal excitability.

Dopamine D2 receptor signaling pathway.

Histamine H1 Receptor Signaling

Histamine H1 receptors are Gq/11-coupled GPCRs. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).

Histamine H1 receptor signaling pathway.

Pharmacokinetics of 4,4-Diphenylpiperidine Derivatives

The pharmacokinetic properties of 4,4-diphenylpiperidine derivatives are crucial for their therapeutic efficacy and safety profile. These properties can be significantly influenced by modifications to the core structure.

Comparative Pharmacokinetic Parameters

| Drug | Cmax (ng/mL) | t1/2 (hours) | Bioavailability (%) | Primary Metabolism | Reference |

| Fentanyl | 0.2-0.6 (transdermal) | 2-4 (IV) | 33-92 (transmucosal) | CYP3A4 | [4] |

| Budipine | ~15-30 | 20-40 | ~70 | CYP2D6, CYP3A4 | [5][6] |

| BM 113 | Not specified | 38.6-56.5 (second phase) | Not specified | Hepatic | [7] |

Conclusion

4,4-Diphenylpiperidine hydrochloride and its derivatives represent a cornerstone in the development of CNS-active pharmaceuticals. Their synthetic accessibility and the tunability of their pharmacological profiles have led to the discovery of potent analgesics, antipsychotics, and antihistamines. A thorough understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is essential for the rational design of new and improved therapeutic agents based on this remarkable scaffold. This guide has provided a comprehensive overview of these key aspects to aid researchers and drug development professionals in their endeavors.

References

- 1. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Chemistry of 4,4-Diphenylpiperidine Hydrochloride

Introduction

4,4-Diphenylpiperidine hydrochloride is a heterocyclic organic compound featuring a central piperidine ring substituted at the 4-position with two phenyl groups. As a hydrochloride salt, it exhibits enhanced stability and solubility, making it a valuable building block in various chemical and pharmaceutical applications.[1] Its rigid structure serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth overview of its core chemical properties, synthesis, analysis, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4,4-Diphenylpiperidine hydrochloride is a white to pale brown solid known for its high melting point and stability under recommended storage conditions.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 63675-71-8 | [1][3] |

| Molecular Formula | C₁₇H₁₉N·HCl | [1] |

| Molecular Weight | 273.81 g/mol | [1][3] |

| Appearance | White to pale brown/tan solid | [1] |

| Melting Point | > 300 °C (decomposes) | [1] |

| Purity | ≥ 95% | [1] |

| IUPAC Name | 4,4-diphenylpiperidine;hydrochloride | [3] |

Synthesis and Purification

While specific industrial synthesis protocols for 4,4-Diphenylpiperidine hydrochloride are often proprietary, a general manufacturing approach can be logically outlined. A common strategy for creating 4,4-disubstituted piperidines involves the use of a piperidone precursor. The synthesis workflow typically begins with starting materials, proceeds through a key chemical reaction to form the crude product, which is then purified and analyzed to yield the final, high-purity compound.

A representative synthesis could involve a double Grignard reaction on a protected 4-piperidone molecule using phenylmagnesium bromide, followed by deprotection and salt formation with hydrochloric acid. Purification is critical to meet the high-purity standards (≥95%) required for pharmaceutical intermediates and is typically achieved through recrystallization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Analgesics from 4,4-Diphenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4-diphenylpiperidine scaffold is a key structural motif found in a variety of potent opioid analgesics. Its rigid framework allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for many clinically significant pain-relieving drugs. This document provides detailed application notes and experimental protocols for the synthesis of analgesics derived from 4,4-diphenylpiperidine hydrochloride, with a focus on loperamide, a peripherally acting µ-opioid agonist, and a discussion of synthetic strategies towards centrally acting analgesics like ketobemidone.

Core Concepts in Synthesis

The primary synthetic strategy for modifying 4,4-diphenylpiperidine hydrochloride to produce analgesics involves N-alkylation of the piperidine nitrogen. This transformation is crucial for introducing various side chains that modulate the pharmacological properties of the final compound, including its potency, duration of action, and ability to cross the blood-brain barrier.

General Synthetic Workflow for N-Alkylation of Piperidine Derivatives

The following diagram illustrates a generalized workflow for the N-alkylation of a piperidine derivative, a common step in the synthesis of the analgesics discussed.

Caption: General experimental workflow for the N-alkylation of piperidine derivatives.

Synthesis of Loperamide: A Peripherally Acting Opioid Analgesic